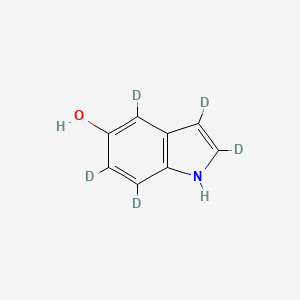
5-Hydroxyindole-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyindole-d5 is a deuterated form of 5-Hydroxyindole, a compound that plays a significant role in various biological processes. The deuterium labeling (d5) is used to trace the compound in metabolic studies due to its stability and distinguishable mass from its non-deuterated counterpart. 5-Hydroxyindole is a derivative of indole, a fundamental structure in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-Hydroxyindole involves the Nenitzescu synthesis, which uses quinones and enamines as starting materials. Calcium iodide (CaI2) is often used as a catalyst in this reaction, which offers advantages such as non-toxicity, simplicity in work-up, and functional group tolerance . The reaction typically proceeds in polar solvents like dichloromethane (DCM), cyclopentyl methyl ether, or γ-valerolactone, with DCM providing the highest yield .
Industrial Production Methods
Industrial production of 5-Hydroxyindole-d5 may involve similar synthetic routes but scaled up with optimizations for yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyindole-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent indole structure.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxyindole-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of indole metabolism.
Industry: Utilized in the production of pharmaceuticals and as a precursor for synthesizing other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 5-Hydroxyindole-d5 involves its interaction with various molecular targets and pathways. For instance, it can activate L-type calcium channels in colonic smooth muscle cells, leading to increased gut motility . Additionally, it stimulates enterochromaffin cells to produce serotonin, which plays a crucial role in regulating intestinal functions .
Comparación Con Compuestos Similares
Similar Compounds
Indole: The parent compound of 5-Hydroxyindole, widely found in natural products and pharmaceuticals.
5-Hydroxytryptophan: A precursor to serotonin, metabolized by gut bacteria to produce 5-Hydroxyindole.
5-Hydroxyindole-3-acetic acid: A major metabolite of serotonin, used as a biomarker for neuroendocrine tumors.
Uniqueness
5-Hydroxyindole-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in research applications, enabling detailed analysis of metabolic pathways and interactions.
Propiedades
Fórmula molecular |
C8H7NO |
|---|---|
Peso molecular |
138.18 g/mol |
Nombre IUPAC |
2,3,4,6,7-pentadeuterio-1H-indol-5-ol |
InChI |
InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H/i1D,2D,3D,4D,5D |
Clave InChI |
LMIQERWZRIFWNZ-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C2=C1NC(=C2[2H])[2H])[2H])O)[2H] |
SMILES canónico |
C1=CC2=C(C=CN2)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


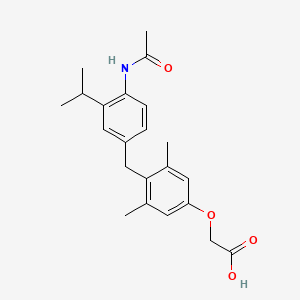
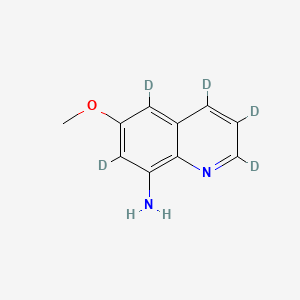
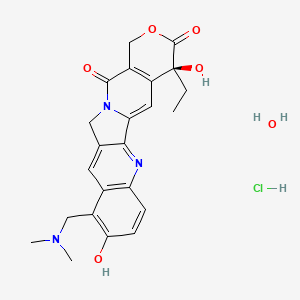
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)


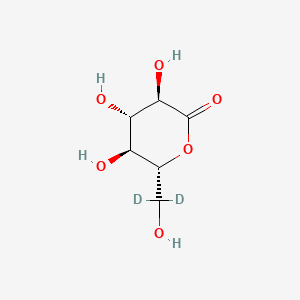
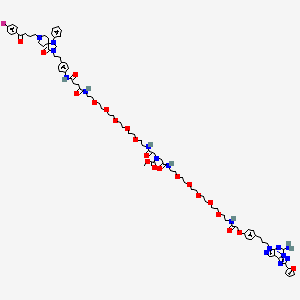
![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
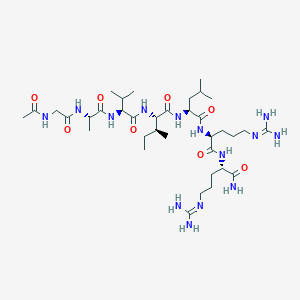
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)


